N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide
CAS No.:
Cat. No.: VC15562492
Molecular Formula: C24H20N4O5
Molecular Weight: 444.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20N4O5 |
|---|---|
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
| Standard InChI | InChI=1S/C24H20N4O5/c1-15-6-4-8-17(12-15)25-22(29)14-21-23(30)26-19-10-2-3-11-20(19)27(21)24(31)16-7-5-9-18(13-16)28(32)33/h2-13,21H,14H2,1H3,(H,25,29)(H,26,30) |
| Standard InChI Key | DORLCGWMARUPFU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Composition
The compound’s molecular formula is C₂₄H₂₀N₄O₅, with a molecular weight of 444.4 g/mol. Its IUPAC name reflects the integration of a 3-methylphenyl group, a 3-nitrobenzoyl moiety, and a 2,4-dihydroquinoxalin-2-yl acetamide backbone. The canonical SMILES representation (CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC) provides a detailed roadmap of its atomic connectivity, emphasizing the planar quinoxaline ring system and the spatial orientation of substituents.
Crystallographic Insights
While direct crystallographic data for this specific compound remains limited, structural analogs such as 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide exhibit L-shaped conformations with slight puckering in the quinoxaline unit (dihedral angle = 2.07°) . Intramolecular hydrogen bonds (e.g., N–H⋯O) and π-stacking interactions (centroid–centroid separation = 3.67 Å) stabilize the crystal lattice, suggesting similar packing behavior in N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide .
Table 1: Key Molecular and Crystallographic Properties
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide involves sequential coupling reactions and functional group transformations. A representative pathway includes:
-
Quinoxaline Core Formation: Condensation of o-phenylenediamine derivatives with α-keto acids or esters under acidic conditions.
-
Nitrobenzoylation: Introduction of the 3-nitrobenzoyl group via acyl chloride intermediates in the presence of a base (e.g., pyridine).
-
Acetamide Side-Chain Attachment: Nucleophilic substitution or amidation reactions using 3-methylphenylamine.
Phase-Transfer Catalysis
A related synthesis of 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide employed dimethylformamide (DMF) as a solvent and potassium bicarbonate as a base, with 2-benzylsulfanyl-5-(trifluoromethyl)benzoic acid (BTBA) as a phase-transfer catalyst . This method achieved a 72% yield after recrystallization from ethanol, suggesting scalability for analogous compounds .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Quinoxaline Formation | o-Phenylenediamine + α-keto ester, HCl, reflux | 2,4-Dihydroquinoxalin-3-one |
| Nitrobenzoylation | 3-Nitrobenzoyl chloride, pyridine, 0°C | 1-(3-Nitrobenzoyl) derivative |
| Acetamide Coupling | 3-Methylphenylamine, EDC/HOBt, DCM | Final product |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Signals at δ 8.5–7.2 ppm correspond to aromatic protons from the quinoxaline and nitrobenzoyl groups. The methyl group on the phenyl ring appears as a singlet near δ 2.3 ppm.
-
¹³C NMR: Carbonyl resonances (C=O) are observed at δ 165–170 ppm, while nitro groups (NO₂) deshield adjacent carbons to δ 150–155 ppm.
X-Ray Diffraction (XRD)
In analogs, XRD analysis revealed slipped π-stacking interactions (3.67 Å separation) and hydrogen-bonded zigzag chains along the crystallographic c-axis . These features contribute to the compound’s stability and solubility profile.
Research Gaps and Future Directions
Despite promising structural and functional data, in vivo pharmacokinetic studies and target validation remain unexplored. Future work should prioritize:
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize potency.
-
Crystallographic Analysis: Direct XRD characterization of N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide.
-
Therapeutic Profiling: Evaluation in animal models of inflammation, cancer, and microbial infection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume